Product packaging for Potassium aminobenzoate(Cat. No.:CAS No. 1321-13-7)

Potassium aminobenzoate

Cat. No.: B075797
CAS No.: 1321-13-7
M. Wt: 175.23 g/mol
InChI Key: VLSHYHUKASKGPF-UHFFFAOYSA-M
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Description

Potassium aminobenzoate, the potassium salt of 4-aminobenzoic acid (PABA), is a compound of significant interest in biochemical and microbiological research. Its primary research value stems from its role as a stable, water-soluble precursor in the study of folate (vitamin B9) biosynthesis. In microbial systems, it serves as a critical substrate for the enzyme dihydropteroate synthase, a key target for sulfonamide antibiotics. Consequently, this compound is extensively utilized in investigations of antibiotic resistance mechanisms, the development of novel antimicrobial agents, and the exploration of bacterial metabolism and growth requirements. Furthermore, its application extends to plant biology research, where it is used to study the effects of PABA on growth and development. By acting as a competitive inhibitor in specific enzymatic pathways, this compound provides researchers with a valuable tool for probing metabolic processes and understanding the biochemical basis of vitamin function. This reagent is essential for in vitro studies requiring a bioavailable form of PABA, making it a fundamental component in laboratories focused on nutrition, pharmacology, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6KNO2 B075797 Potassium aminobenzoate CAS No. 1321-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-aminobenzoate
Source PubChem
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InChI

InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSHYHUKASKGPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927534
Record name Potassium 2-aminobenzoate
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-13-7, 37960-65-9
Record name Potassium aminobenzoate
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Record name Potassium anthranilate
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Record name Potassium 2-aminobenzoate
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Record name Potassium aminobenzoate
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Pharmacological and Biochemical Mechanisms of Action of Potassium Aminobenzoate

Antifibrotic Mechanisms

The primary therapeutic value of potassium aminobenzoate lies in its antifibrotic properties, which are attributed to several interconnected biochemical processes. patsnap.com

Modulation of Monoamine Oxidase (MAO) Activity

A key proposed mechanism of this compound's antifibrotic action is its ability to enhance the activity of monoamine oxidase (MAO), an enzyme crucial for the breakdown of certain monoamines. patsnap.compatsnap.comcancer.govmedicines.org.uk MAO activity is dependent on an adequate supply of oxygen. medicines.org.uk

Tissue Oxygen Uptake Enhancement and Cellular Metabolism

This compound is believed to increase oxygen uptake at the tissue level. patsnap.comcancer.govmedicines.org.uk This enhanced oxygenation is significant because MAO activity is oxygen-dependent. medicines.org.uk By improving the oxygen supply to tissues, this compound facilitates the enzymatic activity of MAO, further contributing to the degradation of profibrotic substances like serotonin (B10506). medicines.org.uk Improved cellular metabolism resulting from increased oxygen availability may also contribute to the reduction of fibrotic tissue accumulation. patsnap.com

Regulation of Fibroblast Proliferation and Extracellular Matrix Accumulation (e.g., Collagen)

This compound has demonstrated a direct impact on fibroblasts, the key cells involved in the fibrotic process. In vitro studies have shown that it can inhibit the proliferation of fibroblasts derived from both normal and diseased tissues in a dose-dependent manner. This inhibitory effect is particularly noted in fibroblasts from individuals with conditions like scleroderma. nih.gov

Furthermore, this compound has been observed to reduce the secretion of acid mucopolysaccharides (now more commonly known as glycosaminoglycans) by fibroblasts. nih.gov Glycosaminoglycans are a major component of the extracellular matrix. By inhibiting their secretion, this compound helps to modulate the composition of the extracellular matrix and potentially reduce its excessive accumulation, a hallmark of fibrosis. nih.govnih.gov While some studies suggest an inhibitory effect on collagen synthesis, others have not found a significant impact. nih.govontosight.ai

Anti-inflammatory Pathways

In addition to its antifibrotic effects, this compound is also thought to possess anti-inflammatory properties, which can indirectly contribute to its therapeutic efficacy in fibrotic conditions. patsnap.compatsnap.com

Mechanisms of Inflammation Mitigation

Inflammation is a key driver in the development and progression of many fibrotic diseases. patsnap.com Inflammatory processes can promote the proliferation of fibroblasts and the subsequent deposition of extracellular matrix components. patsnap.com By reducing inflammation, this compound helps to break this cycle, thereby mitigating the fibrotic process. patsnap.compatsnap.com The anti-inflammatory effects are believed to be linked to its ability to stabilize tissue serotonin-monoamine oxidase activity. nih.govresearchgate.net

Research Findings on the Mechanisms of this compound

Mechanism Key Findings Supporting Evidence
Modulation of MAO Activity Enhances MAO activity, leading to increased degradation of serotonin. patsnap.compatsnap.comcancer.govmedicines.org.ukFibrosis is associated with high serotonin or low MAO activity. medicines.org.uk Increased MAO activity reduces the profibrotic effects of serotonin. patsnap.comnih.gov
Tissue Oxygen Uptake Increases oxygen uptake at the tissue level. patsnap.comcancer.govmedicines.org.ukMAO activity is oxygen-dependent; enhanced oxygenation facilitates its function. medicines.org.uk
Fibroblast Regulation Inhibits fibroblast proliferation in a dose-dependent manner. Observed in fibroblasts from normal and sclerodermatous skin. nih.gov
Extracellular Matrix Reduces the secretion of acid mucopolysaccharides (glycosaminoglycans). nih.govThis modulates the composition of the extracellular matrix. nih.govnih.gov
Anti-inflammatory Action Mitigates inflammation, which is a key contributor to fibrosis. patsnap.compatsnap.comReduces fibroblast proliferation and extracellular matrix deposition by dampening the inflammatory response. patsnap.compatsnap.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound has demonstrated notable antioxidant properties, positioning it as a scavenger of harmful reactive oxygen species (ROS). medtigo.com This activity is crucial in protecting cells and tissues from oxidative damage. medtigo.com The antioxidant effects of para-aminobenzoic acid (PABA), the parent compound of this compound, and its sodium salt have been identified in studies using adrenaline autoxidation as a model for generating superoxide (B77818) anions. researchgate.net In these experimental models, these compounds were shown to inhibit the formation of adrenochrome, a product of adrenaline oxidation, as well as the generation of superoxide anions. researchgate.net

The mechanism behind this antioxidant activity is believed to involve the neutralization of free radicals, which are highly reactive molecules that can cause cellular damage. medtigo.com By scavenging these free radicals, this compound may help to reduce inflammation and protect cells from oxidative stress. medtigo.com This is significant because oxidative stress is implicated in the progression of various conditions. researchgate.net For instance, in the context of certain fibrotic diseases, reactive oxygen species are produced in significant amounts by inflammatory cells like macrophages and neutrophils. researchgate.net These ROS can trigger signaling pathways, such as the activation of nuclear factor kappa B (NF-κB), which in turn promotes the production of fibrosis mediators. researchgate.netdupuytrens.org

While the primary focus has often been on its antifibrotic effects, the antioxidant capacity of this compound is a key aspect of its biochemical profile. medtigo.com Research has indicated that PABA and its derivatives can act as scavengers of reactive oxygen species, which has led to their use in applications such as sunscreens to protect against UVB radiation. mdpi.com

Structural Relationship to 4-Aminobenzoic Acid (PABA) and Distinct Pharmacological Properties

This compound is the potassium salt of 4-aminobenzoic acid, more commonly known as PABA. patsnap.comnih.gov PABA itself is an organic compound consisting of a benzene (B151609) ring substituted with an amino group and a carboxyl group. wikipedia.org It is considered a nonessential nutrient for humans, although it was historically referred to as vitamin Bx. wikipedia.orgncats.io This is because the human gut microbiome can typically generate PABA on its own. wikipedia.org In bacteria, plants, and fungi, PABA is a vital intermediate in the synthesis of folate (vitamin B9). wikipedia.orgncats.io

While structurally very similar, the formulation of PABA as a potassium salt gives rise to distinct pharmacological properties. patsnap.com The primary therapeutic application of this compound is in the management of fibrotic conditions, where it is believed to exert an antifibrotic effect. patsnap.commayoclinic.org This is a key distinction from PABA, which is more commonly associated with its role in folate synthesis and its use as a UV filter in sunscreens. wikipedia.org

The antifibrotic activity of this compound is thought to be related to its ability to increase oxygen uptake at the tissue level. nih.govmedicines.org.ukcancer.gov This enhanced oxygenation may, in turn, increase the activity of monoamine oxidase (MAO), an enzyme that requires oxygen to function. nih.govmedicines.org.ukcancer.gov The degradation of certain substances by MAO is believed to play a role in preventing or reversing the fibrotic process. nih.govmedicines.org.ukcancer.gov In contrast, the antibacterial action of sulfonamide drugs is due to their structural similarity to PABA, which allows them to interfere with the bacterial conversion of PABA to folate, thereby inhibiting bacterial growth. wikipedia.org

It is important to note that while PABA is a precursor for folate synthesis in microorganisms, humans cannot convert PABA to folate and must obtain folate from their diet. wikipedia.orgncats.io

Adjunctive Contributions from the Potassium Moiety

Role in Physiological Homeostasis and Cellular Function

One of the most critical functions of potassium is the maintenance of the cell membrane potential. nih.gov The sodium-potassium pump (Na+/K+-ATPase), an enzyme present in almost all animal cells, actively transports sodium ions out of the cell and potassium ions into the cell. nih.govnih.gov This creates a potassium gradient that is fundamental for the electrical potential across the membrane, which is crucial for the function of excitable tissues like nerves and muscles. nih.gov This electrical potential allows cells to generate action potentials, or "spikes" of electrical discharge, which are necessary for neurotransmission, muscle contraction, and heart function. wikipedia.org

Unelucidated Molecular Pathways and Future Mechanistic Research Directions

Despite its clinical use, the precise molecular pathways through which this compound exerts its therapeutic effects are not yet fully understood. patsnap.comontosight.ai While the prevailing theory for its antifibrotic activity centers on the enhancement of monoamine oxidase (MAO) activity through increased tissue oxygenation, the exact downstream signaling cascades remain to be fully elucidated. patsnap.commedicines.org.ukpatsnap.com The multifaceted nature of its mechanism of action is an area of ongoing research. patsnap.com

Future research will likely focus on several key areas to clarify the compound's mechanisms. A deeper investigation into the specific molecular interactions between this compound and cellular components is needed. This includes identifying the direct targets of the drug and how it modulates their function. For instance, while it is believed to inhibit the excessive production of collagen, the precise signaling pathways it affects to achieve this are not fully detailed. medtigo.com

Furthermore, the inhibitory mechanisms of related phenolic compounds on cellular processes are still being investigated, suggesting that the metabolic responses to such compounds are complex and subject to intricate regulation. nih.gov The development of advanced "omics" technologies may provide a more systematic way to profile the metabolic and cellular responses to this compound, helping to uncover novel pathways and eliminate bottlenecks in understanding its effects. nih.gov There is also a need for further research to determine if therapeutic dosages and resulting adverse event rates differ among various ethnic populations. nih.gov Continued exploration is essential to fully map the molecular mechanisms of this compound and to optimize its therapeutic applications. patsnap.com

Preclinical and Clinical Investigations of Potassium Aminobenzoate Efficacy

Therapeutic Applications in Fibrotic Disorders

Potassium aminobenzoate has been investigated for its potential therapeutic effects in various fibrotic disorders. Its proposed mechanism of action is thought to involve an increase in oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase and subsequently inhibit or even reverse fibrotic processes. medscape.com Research has primarily focused on its application in conditions such as Peyronie's disease and scleroderma. medscape.comamegroups.org

Peyronie's disease is a connective tissue disorder characterized by the formation of fibrous plaques in the tunica albuginea of the penis, leading to symptoms like penile curvature, pain during erection, and erectile dysfunction. nih.gov this compound has been explored as an oral therapy for this condition. amegroups.org

The impact of this compound on plaque size in Peyronie's disease has been a subject of several clinical studies, with varied outcomes. Some research suggests a beneficial effect in reducing plaque size. A multicenter, randomized, double-blind, placebo-controlled trial from 2005 found that after 12 months of treatment, patients receiving this compound experienced a significant improvement in penile plaque size compared to those on placebo. amegroups.org This study also noted that the placebo group was more likely to have their curvature worsen, suggesting that this compound might help stabilize the scar tissue. amegroups.org Other smaller or retrospective studies have also reported decreases in plaque size in a significant percentage of patients. medscape.comnih.gov For instance, one retrospective review of 32 patients showed that 18 experienced a decrease in plaque size. nih.gov

However, not all studies have confirmed these positive findings. In a retrospective study comparing this compound monotherapy to a combination therapy, improvements in plaque size were noted in both groups, but the difference was not statistically significant. nih.govresearchgate.netnih.govkoreamed.org The European Association of Urology has given potassium para-aminobenzoate a grade B recommendation for its potential to reduce penile plaque size. nih.gov

Study TypeKey Findings on Plaque SizeCitation
Randomized, Placebo-Controlled TrialSignificant improvement in penile plaque size compared to placebo after 12 months. amegroups.org
Retrospective Review (32 patients)18 of 32 patients (56%) showed a decrease in plaque size. nih.gov
Retrospective Comparative StudyPlaque size improved in both monotherapy and combination therapy groups, but with no statistical difference between them. nih.govnih.govkoreamed.org
Small Placebo-Controlled StudiesReported to help reduce plaque size. urologyhealth.org

The effect of this compound on penile curvature and associated pain is a critical measure of its clinical utility in Peyronie's disease. Results regarding curvature are inconsistent. A retrospective review indicated that 18 out of 31 patients reported an improvement in penile angulation, with 8 of those claiming complete resolution. nih.gov However, a prospective, randomized, placebo-controlled study concluded that while the treatment could prevent the worsening of penile deviation, it did not significantly improve existing curvature. urology-textbook.com Similarly, other studies found no statistically significant difference in penile curvature improvement when comparing this compound monotherapy to combination therapy or placebo. nih.govresearchgate.netnih.govkoreamed.orgasiaandro.com

In contrast, the impact on pain reduction appears more consistent in some reports. One early study reported that all 21 men treated noted a reduction in pain. medscape.com Another retrospective review found that 8 of 18 patients with penile discomfort experienced improvement. nih.gov However, a placebo-controlled study reported that the effect on pain was insignificant. urology-textbook.com The resolution of pain is a common outcome in the natural history of the acute phase of Peyronie's disease, which can complicate the interpretation of treatment effects. medscape.com

OutcomePositive FindingsNegative/Inconclusive FindingsCitations
Penile Curvature Improvement in angulation reported in 18 of 31 patients in a retrospective study.Did not improve existing deviation in a randomized, placebo-controlled study. nih.govurology-textbook.com
No statistical difference in improvement between monotherapy and combination therapy groups. nih.govnih.govkoreamed.org
Pain Reduction Pain resolved in every patient in one study of 21 individuals.Effect on pain was insignificant in a randomized, placebo-controlled study. urology-textbook.comaafp.org
Improvement in penile discomfort in 8 of 18 patients in a retrospective review.Pain resolved in a high percentage of patients even without treatment in some prospective analyses. medscape.comnih.gov

To evaluate its efficacy, this compound monotherapy has been compared with combination therapeutic approaches. A notable retrospective study compared a group of 44 patients treated with potassium para-aminobenzoate alone to a group of 65 patients receiving a combination of tamoxifen, acetyl-L-carnitine, and a phosphodiesterase type 5 (PDE5) inhibitor. nih.govresearchgate.netnih.govkoreamed.org

The study revealed a significantly higher dropout rate in the monotherapy group, with 68.2% of patients discontinuing treatment within 12 weeks. nih.govresearchgate.netnih.govkoreamed.orgh1.co In contrast, only 7.7% of patients in the combination therapy group dropped out. nih.govresearchgate.netnih.govkoreamed.orgh1.co While improvements in pain and plaque size were observed in the remaining patients of both groups, the differences were not statistically significant, partly due to the high dropout rate in the monotherapy arm. nih.govresearchgate.netnih.govkoreamed.org

The combination therapy demonstrated a better response rate in patients with a penile curvature angle of less than 30 degrees (79.1% improvement vs. 44.4% in the monotherapy group). nih.govresearchgate.netnih.govkoreamed.orgh1.co Furthermore, the ability to perform successful sexual intercourse was significantly higher in the combination therapy group (78.3%) compared to the monotherapy group (42.8%). nih.govresearchgate.netnih.govkoreamed.orgh1.co Consequently, a significantly higher number of patients in the monotherapy group eventually underwent surgical correction. nih.govresearchgate.netnih.govkoreamed.org

Outcome MeasureThis compound Monotherapy (Group 1)Combination Therapy (Group 2)p-valueCitation
Treatment Discontinuation 68.2%7.7%<0.05 nih.govnih.govkoreamed.orgh1.co
Successful Sexual Intercourse 42.8%78.3%0.034 nih.govnih.govkoreamed.orgh1.co
Curvature Improvement (<30°) 44.4%79.1%0.048 nih.govnih.govkoreamed.orgh1.co
Surgical Correction Required 35.7%13.3%0.048 nih.govnih.govkoreamed.org

The use of this compound for Peyronie's disease is accompanied by significant limitations and controversies. A primary issue is the lack of robust, high-quality evidence from large-scale, prospective, double-blind, placebo-controlled trials. nih.govaafp.org The American Urological Association (AUA) guideline panel judged its efficacy as unproven due to the limited evidence base, with fewer than 100 patients evaluated in randomized trials, and recommends against its use. auanet.org

This compound has also been investigated for the treatment of scleroderma, a chronic systemic autoimmune disease characterized by widespread tissue fibrosis. The rationale for its use is based on its proposed antifibrotic properties. bmj.com

Retrospective studies have suggested potential benefits. One analysis of 390 patients with scleroderma found that adequate treatment with potassium para-aminobenzoate was associated with improved 5-year and 10-year survival rates compared to patients who were never treated with it. nih.gov Another retrospective study focusing on skin involvement reported that 90% of 224 treated patients experienced some degree of skin softening, a significantly higher rate than in a non-treated group. nih.gov Furthermore, an analysis of pulmonary function suggested that the decline in vital capacity was significantly less for patients treated with this compound. karger.com

However, these optimistic findings from retrospective data have been challenged by prospective, controlled research. A 48-week, prospective, randomized, double-blind, placebo-controlled trial involving 146 patients found no clinically or statistically significant differences between the this compound and placebo groups in any outcome measures, including skin mobility and thickening scores. johnshopkins.edu This study concluded that this compound did not alter the skin changes of scleroderma in a group of patients with relatively longstanding and stable disease. johnshopkins.edu The use of this compound for scleroderma has been described as empirical, as p-aminobenzoic acid is not known to affect fibrosis in experimental models. bmj.com

Study TypeKey Findings in SclerodermaCitation
Retrospective Life-Table AnalysisAssociated with improved 5-year (88.5% vs 69.8%) and 10-year (76.6% vs 56.6%) survival rates. nih.gov
Retrospective Skin Response Study90% of treated patients experienced skin softening compared to <20% in an untreated group. nih.gov
Retrospective Pulmonary Findings StudyTreated patients had a significantly smaller decrease in vital capacity over time. karger.com
Prospective, Randomized, Placebo-Controlled TrialNo significant difference in skin mobility or thickening scores compared to placebo. johnshopkins.edu

Scleroderma Research

Influence on Skin Softening and Connective Tissue Remodeling

This compound's potential therapeutic value is primarily linked to its antifibrotic properties. Fibrosis is a pathological process involving the excessive formation of connective tissue, leading to the hardening and scarring of tissues. The mechanism of action, while not fully elucidated, is thought to involve the enhancement of oxygen uptake at the tissue level. drugs.com This increased oxygenation is hypothesized to stimulate the activity of monoamine oxidase (MAO), an enzyme that plays a role in breaking down certain biological amines like serotonin (B10506). nih.govnih.gov By modulating MAO activity, this compound may help in the degradation of fibrous tissue, thereby reducing the accumulation of collagen and other extracellular matrix components that contribute to tissue rigidity. nih.gov

In addition to its antifibrotic effects, this compound is also believed to possess anti-inflammatory properties. nih.govnih.gov Inflammation is a key driver in the development and progression of fibrotic diseases, as it can promote the proliferation of fibroblasts, the cells responsible for producing collagen. nih.gov By mitigating inflammation, the compound may help to interrupt the fibrotic process. nih.govnih.gov Preclinical in-vitro research has shown that potassium para-aminobenzoate can inhibit the proliferation of fibroblasts from both normal and sclerodermatous skin and also inhibit the secretion of acid mucopolysaccharides by these cells. nih.gov

Dermatomyositis and Morphea Studies

This compound has been utilized in the management of conditions characterized by fibrosis and non-suppurative inflammation, such as dermatomyositis and morphea (a form of localized scleroderma). drugs.commayoclinic.orgkoreamed.org The therapeutic goal in these diseases is to soften the affected skin and tissues and reduce the underlying inflammatory processes. nih.gov

Successful outcomes have been reported in some studies. An in-vitro study investigating the effects of para-aminobenzoate on fibroblasts derived from lesions of morphea and lichen sclerosus et atrophicus (LSA) found that the compound inhibited glycosaminoglycan secretion, suggesting this as a possible therapeutic mechanism. drugs.com Some clinical reports have noted successful results in treating morphea and dermatomyositis with potassium para-aminobenzoate. drugs.com

However, the clinical evidence is not uniformly positive. A significant 48-week, prospective, randomized, double-blind, placebo-controlled trial was conducted to determine the efficacy of aminobenzoate potassium in treating the skin manifestations of scleroderma. The study, which included 146 patients, found no statistically significant differences between the group treated with this compound and the placebo group in any of the outcome measures, which included skin mobility and thickening scores. nih.gov It is important to note that the patients in this trial had long-standing disease, which may have influenced the outcome. baus.org.uk

Summary of Selected Clinical Investigations in Scleroderma/Morphea

Study TypeCondition(s)Key FindingsReference
Randomized, Double-Blind, Placebo-Controlled TrialSclerodermaNo statistically significant difference in skin mobility or thickening scores compared to placebo in patients with long-standing disease. nih.gov
In-vitro StudyMorphea & Lichen Sclerosus et Atrophicus FibroblastsInhibited glycosaminoglycan secretion by fibroblasts, suggesting a possible therapeutic mechanism. drugs.com

Exploratory Therapeutic Research

Investigation in Pemphigus

The use of this compound has been explored as a treatment for pemphigus, a group of autoimmune blistering diseases. drugs.commayoclinic.org The rationale for its use is linked to its potential anti-inflammatory and antifibrotic effects. mayoclinic.orgauajournals.org An early study from 1956 specifically investigated the treatment of pemphigus with potassium para-aminobenzoate. nih.gov

More recent, though still limited, research has looked into the utility of related compounds as part of a combination therapy approach. One study investigated the use of p-aminomethylbenzoic acid (PAMBA), a protease inhibitor, as an adjuvant therapy in 12 patients with pemphigus. nih.gov The inclusion of PAMBA in the treatment regimen, alongside corticosteroids or immunosuppressive drugs, resulted in the disease being brought under control with lower doses of corticosteroids compared to a control group. nih.gov This suggests that such compounds may have a role as useful adjuvant drugs in the management of pemphigus, potentially by reducing the need for high-dose steroids. nih.gov However, the FDA has noted that while possibly effective, there is limited substantial evidence for its use in pemphigus. bioworld.comfederalregister.govrxlist.com

Other Investigational Areas and Supporting Scientific Evidence (e.g., Male Infertility, Arthritis)

The antifibrotic properties of this compound have led to its investigation in other medical conditions, most notably Peyronie's disease, a connective tissue disorder of the penis that can affect male sexual health. nih.govauajournals.org Multiple studies have evaluated its efficacy in this condition with varied results. A retrospective review of 32 patients reported decreased plaque size in 18 patients and improvement in penile angulation in 18 patients. nih.gov An older study of 21 patients found objective improvement in penile deformity in 14 of 17 patients and a decrease in plaque size in 16 of 21. auajournals.org A prospective, placebo-controlled, randomized study involving 103 patients found a significant plaque-related effect, with the mean plaque size decreasing in the treatment arm while it initially aggravated in the placebo group. nih.gov This study also noted a significant protective effect against the deterioration of penile curvature, though it did not improve pre-existing curvature. nih.gov

In the field of arthritis, the evidence is primarily preclinical. An in-vitro study demonstrated that potassium para-aminobenzoate could inhibit the proliferation of rheumatoid synovial cells and reduce their secretion of acid mucopolysaccharides. nih.gov Despite these findings, there is a lack of substantial evidence from clinical trials to support its effectiveness for arthritis. bioworld.comfederalregister.gov

The use of this compound for male infertility has also been suggested, but there is currently no good scientific evidence to validate this application. webmd.comebsco.com

Summary of Investigations in Other Therapeutic Areas

ConditionStudy TypeKey FindingsReference
Peyronie's DiseaseRetrospective Review (n=32)Decreased plaque size in 18/32 patients; improved angulation in 18/31 patients. nih.gov
Peyronie's DiseasePlacebo-Controlled Trial (n=103)Significant decrease in plaque size vs. placebo; protective effect against worsening curvature. nih.gov
Rheumatoid ArthritisIn-vitro StudyInhibited proliferation of rheumatoid synovial cells and reduced their secretion of acid mucopolysaccharides. nih.gov
PemphigusClinical Study (Adjuvant Therapy, n=12)Use of a related compound (PAMBA) allowed for disease control with lower corticosteroid doses. nih.gov

Pharmacokinetics and Biopharmaceutics of Potassium Aminobenzoate

Absorption and Bioavailability Studies

Potassium aminobenzoate is readily absorbed from the gastrointestinal tract following oral administration. medtigo.com Studies have shown that its parent compound, PABA, is rapidly absorbed from the rat small intestine. nih.gov This absorption is not merely a passive process; evidence suggests the involvement of a carrier-mediated transport system. nih.gov The absorption rate and extent can be influenced by several factors, including the formulation and dosage. medtigo.com

Once absorbed, PABA and its potassium salt are distributed throughout the body via the bloodstream. medtigo.com Research comparing different forms of PABA administration, including a PABA tablet, an aminobenzoate potassium capsule, and PABA or aminobenzoate potassium in food, found similar high recovery rates in urine, suggesting comparable bioavailability across these forms. nih.gov

A study in healthy adults demonstrated that after oral administration of the potassium salt of p-aminobenzoic acid incorporated into food, the recovery of PABA in urine was high, indicating good absorption and bioavailability. nih.gov

Interactive Data Table: PABA Recovery in Different Administration Forms

Below is a table summarizing the urinary recovery of PABA after administration in different forms.

Administration FormMean PABA Recovery (%)Standard Deviation (%)
PABA Tablet98.82.0
Aminobenzoate Potassium Capsule95.12.3
PABA/Aminobenzoate Potassium in Food93.22.1

Data adapted from a study on the effects of PABA form and administration mode on urinary recovery. nih.gov

Metabolic Pathways and Biotransformation (e.g., N-acetylation, Conjugation)

Following absorption, this compound's active component, PABA, undergoes significant biotransformation, primarily in the liver. mdpi.com The main metabolic pathways are phase II reactions, including N-acetylation and conjugation with glycine (B1666218). mdpi.com

N-acetylation involves the addition of an acetyl group to the PABA molecule, a reaction catalyzed by N-acetyltransferases (NAT), particularly NAT1. nih.govnih.govtandfonline.com This process can lead to the formation of N-acetyl-p-aminobenzoic acid. nih.gov Studies have shown that N-acetylation of PABA occurs in various tissues, including the human placenta and urothelial cells. nih.govnih.govtandfonline.com

Conjugation with glycine results in the formation of p-aminohippuric acid. mdpi.com It is also possible for both N-acetylation and glycine conjugation to occur, producing 4-acetamidohippuric acid. mdpi.com PABA can also be metabolized by stimulated polymorphonuclear neutrophils, primarily through the myeloperoxidase pathway. nih.gov In some biological systems, PABA can be oxidized to p-nitrobenzoic acid. cdnsciencepub.com

Elimination and Excretion Profiles (e.g., Renal Clearance)

This compound and its metabolites are primarily eliminated from the body through the kidneys and excreted in the urine. medtigo.commdpi.com The excretion of PABA is rapid and nearly complete. europa.eu

The renal clearance of PABA and its metabolites is an important aspect of its pharmacokinetic profile. Studies have shown that the renal clearance of the metabolite N-acetylprocainamide can be impaired by PABA. nih.gov In rats, the co-administration of PABA with cis-diamminedichloroplatinum(II) (DDP) resulted in a substantial reduction in the total urinary excretion of platinum and a lower renal clearance of filterable platinum. nih.gov

Research in rats has also highlighted the role of the small intestine in the elimination of PABA, where it can be N-acetylated and then excreted back into the intestinal lumen. nih.gov The elimination half-life of PABA can be influenced by certain conditions; for instance, it was found to be significantly shorter in patients with cystic fibrosis compared to healthy controls. nih.gov

Application as a Urinary Compliance Marker in Metabolic Research

Due to its rapid and near-complete excretion in the urine, p-aminobenzoic acid (PABA) is widely used as a reliable marker to assess the completeness of 24-hour urine collections in metabolic and nutritional studies. nih.goveuropa.euportlandpress.com This method involves the oral administration of a known amount of PABA, often as the potassium salt, and then measuring its recovery in the collected urine over a 24-hour period. nih.govresearchgate.net

A high recovery of PABA, typically in the range of 85% to 110%, is considered indicative of a complete urine collection. nih.govportlandpress.com This technique provides a sensitive index of dietary compliance and the accuracy of urine collection regimens. nih.gov The use of PABA as a compliance marker has been validated in various populations and study settings. nih.govnih.govportlandpress.com

However, the validity of the PABA test may be affected by factors such as age, with lower 24-hour urinary PABA recovery observed in elderly individuals, potentially due to delayed renal clearance. nih.gov Despite this, PABA remains a valuable tool in large population-based biomarker studies to ensure the quality and reliability of urine sample collection. researchgate.net

Interactive Data Table: PABA Recovery as a Compliance Marker

This table shows the mean urinary PABA recovery in a study validating its use as a compliance marker.

Number of SubjectsMean PABA Recovery (%)Standard Deviation (%)
1098.73.7

Data from a validation study in healthy adults. nih.gov

Toxicological Profiles and Safety Research of Potassium Aminobenzoate

Drug-Induced Liver Injury (DILI) Investigations

Drug-induced liver injury (DILI) associated with potassium para-aminobenzoate, also known as Potaba, is a recognized, albeit uncommon, adverse event. researchgate.netnih.gov Research into its hepatotoxic effects has centered on case reports and analyses that have helped to characterize the nature of this potential risk.

The incidence of acute liver injury due to potassium para-aminobenzoate (PABA) is considered rare. researchgate.netnih.gov Case reports have documented a limited number of instances of hepatotoxicity linked to its use. researchgate.netfrontiersin.orgnih.govoup.com

The onset of liver injury typically occurs within a specific timeframe after initiating treatment. Elevation of liver markers has been observed to happen approximately 4 to 8 weeks after starting the use of PABA. nih.govfrontiersin.org

The clinical presentation of hepatotoxicity can involve a range of symptoms. Patients may present with right upper quadrant pain, nausea, subjective fever, and dark urine. nih.govkarger.comnih.gov Laboratory findings are marked by elevated liver enzymes. nih.govkarger.com In some instances, the reaction is part of a broader hypersensitivity syndrome, which can include severe rash, fever, general malaise, fatigue, and muscle pain. medicines.org.ukmedicines.org.uk

Table 1: Clinical Characteristics of Potassium Aminobenzoate-Induced Liver Injury

Characteristic Description Sources
Incidence Uncommon to rare researchgate.netnih.gov
Onset Time 4–8 weeks after initiation of therapy nih.govfrontiersin.org
Symptoms Right upper quadrant pain, nausea, fever, dark urine, rash, fatigue, muscle pain nih.govkarger.commedicines.org.ukmedicines.org.uk
Laboratory Findings Elevated liver enzymes (ALT, AST, Alkaline Phosphatase) nih.govkarger.compatsnap.com

The mechanism underlying this compound-induced liver injury is believed to be immunological. researchgate.netfrontiersin.org The condition is often inferred to be a result of immune hypersensitivity to the drug. frontiersin.orggoettingen-research-online.denih.gov This is supported by clinical presentations that can include features of a hypersensitivity reaction, such as rash and fever. medicines.org.uk

Specific research has implicated the involvement of activated T-lymphocytes in the pathogenesis of this liver injury. researchgate.netgoettingen-research-online.denih.gov One study observed the presence of activated CD3+ T lymphocytes, identified by the expression of the human leukocyte antigen receptor (HLA-DR), during the acute phase of liver damage. frontiersin.orgnih.gov A crucial finding from this research was that the improvement in biochemical markers of liver injury following the withdrawal of the drug was associated with a rapid decrease in these activated CD3+ HLA-DR+ immune cells. researchgate.netnih.gov In contrast, CD14+ monocytes expressing HLA-DR remained stable during the recovery period. researchgate.netnih.gov These observations strongly suggest a specific role for activated T-lymphocytes in the liver injury mediated by potassium para-aminobenzoate. researchgate.netgoettingen-research-online.denih.gov

The primary management strategy for this compound-induced hepatotoxicity is the immediate discontinuation of the medication. researchgate.netnih.govoup.com This is typically followed by supportive and conservative care. nih.govkarger.com

Following the withdrawal of the drug, resolution of the liver injury is the common outcome. nih.gov Case reports indicate that patients can achieve a full biochemical recovery. researchgate.netnih.gov The time to resolution can vary; one report noted a full recovery 4 months after discontinuation, while another documented a resolution of clinical and biochemical markers by day 88. researchgate.netnih.govnih.gov Chronic complications have not been reported in the documented cases. nih.gov

Reproductive and Developmental Toxicology Studies

Data on the reproductive and developmental effects of this compound are limited. medicines.org.uk

Adequate reproductive toxicity studies for potassium para-aminobenzoate are not available. medicines.org.uk However, animal experiments have demonstrated that para-aminobenzoate is capable of crossing the placenta. medicines.org.uk

Regarding potential fetal effects, limited studies in pregnant rats indicated that oral administration of para-aminobenzoate led to reduced fetal weights. medicines.org.uk There is a lack of comprehensive data from the use of potassium para-aminobenzoate in pregnant women, and for this reason, it is not recommended for use during pregnancy. medicines.org.ukgalinos.gr It is also unknown if the compound or its metabolites are excreted in human milk. medicines.org.uk

Genotoxicity and Carcinogenicity Assessments

Assessments of the genotoxic and carcinogenic potential of this compound have been limited.

Table 2: Summary of Genotoxicity and Carcinogenicity Data

Assessment Finding Sources
Genotoxicity In-vitro bacterial tests revealed no mutagenic potential. medicines.org.ukgalinos.gr
Carcinogenicity No long-term tests for carcinogenic potential are available. medicines.org.ukgalinos.gr

In-vitro bacterial reverse mutation tests conducted with para-aminobenzoate did not reveal any mutagenic potential. medicines.org.ukgalinos.gr However, comprehensive data from a wider range of genotoxicity assays are not available.

Regarding its potential to cause cancer, there have been no long-term animal studies to evaluate the carcinogenic potential of potassium para-aminobenzoate. medicines.org.ukgalinos.gr The International Agency for Research on Cancer (IARC) has reviewed para-aminobenzoic acid, but a definitive classification is not detailed in the available literature. mcgill.ca

Drug-Drug Interactions and Pharmacodynamic Antagonism

The therapeutic efficacy and safety of this compound can be significantly influenced by concurrent administration of other drugs. This section explores the key drug-drug interactions and instances of pharmacodynamic antagonism, focusing on its interactions with sulfonamide antibiotics, potassium-sparing diuretics, and its influence on the pharmacokinetics of other medications such as omadacycline (B609740).

Interactions with Sulfonamide Antibiotics

A significant and clinically relevant interaction occurs between this compound and sulfonamide antibiotics. medscape.commskcc.orgdrugs.com This interaction is rooted in pharmacodynamic antagonism, where this compound interferes with the mechanism of action of sulfonamides, potentially nullifying their antibacterial effects. medscape.commedscape.com

Sulfonamides function as competitive antagonists of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.govceon.rs By mimicking the structure of PABA, sulfonamides inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, thereby halting the production of folic acid and preventing bacterial growth and replication. nih.govceon.rs Since this compound is a potassium salt of PABA, its administration increases the systemic levels of PABA. patsnap.comwebmd.com This elevation in PABA levels directly competes with the sulfonamide antibiotics for the active site of the dihydropteroate synthetase enzyme, thereby reducing or completely negating the therapeutic efficacy of the antibiotic. medscape.comwebmd.com

Due to this antagonistic interaction, the concurrent use of this compound and sulfonamide antibiotics is generally contraindicated or requires careful consideration and monitoring. medscape.commskcc.orgmedicinenet.com It is crucial for healthcare providers to be aware of this interaction to avoid treatment failure of bacterial infections. drugs.comstlukesonline.org

Table 1: Documented Interactions Between this compound and Sulfonamide Antibiotics

Interacting DrugEffect of Co-administration with this compoundClinical Recommendation
SulfadiazineDecreased therapeutic effect due to pharmacodynamic antagonism. medscape.comdrugs.comAvoid or use an alternative drug. medscape.com
SulfamethoxazoleDecreased therapeutic effect due to pharmacodynamic antagonism. medscape.commedscape.comAvoid or use an alternative drug. medscape.com
SulfisoxazoleDecreased therapeutic effect due to pharmacodynamic antagonism. medscape.comAvoid or use an alternative drug. medscape.com
SulfadoxinePotential for decreased therapeutic effect. drugs.comMonitor therapy.
SulfamethizolePotential for decreased therapeutic effect. drugs.comMonitor therapy.
SulfasalazinePotential for decreased therapeutic effect. drugs.comMonitor therapy.

Interactions with Potassium-Sparing Diuretics

The co-administration of this compound with potassium-sparing diuretics presents a risk of hyperkalemia, a condition characterized by dangerously high levels of potassium in the blood. patsnap.com Potassium-sparing diuretics, such as spironolactone, triamterene, and amiloride, function by inhibiting the excretion of potassium from the body. patsnap.comwikipedia.org

When this compound, which itself contains potassium, is taken concurrently with these diuretics, the risk of developing hyperkalemia is significantly increased. patsnap.comebsco.com This is a direct result of the additive effect of an external potassium source (this compound) and the reduced renal excretion of potassium caused by the diuretic. patsnap.com

Patients with pre-existing renal impairment are at an even greater risk for this adverse interaction. patsnap.com Therefore, the combination of this compound and potassium-sparing diuretics should be approached with caution, and in many cases, avoided. patsnap.com Close monitoring of serum potassium levels is essential if these drugs must be used together. drugs.com

Table 2: Interactions of this compound with Potassium-Sparing Diuretics

Interacting Drug ClassExample DrugsPotential Consequence of InteractionClinical Management
Potassium-Sparing DiureticsSpironolactone, Triamterene, Amiloride, Eplerenone, Finerenone patsnap.comdrugs.comwikipedia.orgIncreased risk of hyperkalemia (elevated blood potassium levels). patsnap.comAvoid combination if possible. If used together, frequent monitoring of serum potassium levels is crucial. drugs.com

Interactions Affecting Other Drug Pharmacokinetics (e.g., Omadacycline)

This compound can also influence the pharmacokinetics of other drugs by affecting their absorption in the gastrointestinal tract. A notable example is the interaction with omadacycline, a tetracycline-class antibiotic. medscape.com

Oral administration of this compound can decrease the absorption of omadacycline from the gut, leading to lower plasma concentrations of the antibiotic. medscape.com This reduction in absorption can potentially compromise the efficacy of omadacycline in treating bacterial infections. medscape.comnih.gov The mechanism behind this interaction is likely related to the inhibition of gastrointestinal absorption. medscape.com

To mitigate this interaction, it is recommended to modify the therapy regimen, which may involve separating the administration times of the two drugs to minimize their simultaneous presence in the gastrointestinal tract. medscape.com This allows for the absorption of omadacycline without the inhibitory effect of this compound. medscape.com

Table 3: Pharmacokinetic Interaction between this compound and Omadacycline

Interacting DrugMechanism of InteractionEffect on Interacting DrugClinical Recommendation
OmadacyclineInhibition of gastrointestinal absorption (applies to oral forms of both agents). medscape.comDecreased plasma levels and potential reduction in therapeutic effect. medscape.comModify therapy/Monitor closely. Separate the administration times of the two drugs. medscape.com

Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of Aminobenzoate Compounds

Synthetic Methodologies for Potassium Aminobenzoate

This compound, the potassium salt of 4-aminobenzoic acid, can be prepared through several synthetic routes. A common laboratory and industrial method involves the direct neutralization of 4-aminobenzoic acid with a potassium base, such as potassium hydroxide (B78521).

A more complex synthesis involves the reaction of 1,4-phthalic acid monoester or its derivatives with hydroxylamine (B1172632) to form a 4-carboxybenzoyl hydroxamic acid inorganic salt, which can then be converted to 4-aminobenzoic acid or its salts. google.com For instance, a 4-carboxyl benzoyl hydroxamic acid potassium salt can be synthesized from 1,4-phthalic acid monomethyl ester and a hydroxylamine solution prepared from potassium hydroxide and hydroxylamine hydrochloride. google.com This intermediate can then be processed to yield the aminobenzoate. Another documented method includes the synthesis from carbon monoxide and 4-iodoaniline.

Derivatization Strategies of 4-Aminobenzoic Acid

The structural versatility of 4-aminobenzoic acid (PABA), with its reactive amino and carboxylic acid groups, makes it an ideal scaffold for chemical modification and the development of new molecules with potential therapeutic applications. nih.gov

The alkylation of 4-aminobenzoic acid can yield both O- and N-alkyl derivatives. These reactions are often carried out under simple and mild conditions. A common method involves using potassium carbonate as a base along with various alkylating agents. tandfonline.comnih.gov This approach has been used to prepare a series of twenty different alkyl derivatives of PABA. tandfonline.comnih.gov For example, ester derivatives can be synthesized by refluxing PABA with an appropriate alcohol in the presence of a mineral acid like sulfuric acid. The synthesis of N-alkyl derivatives can be achieved by reacting 4-aminobenzoic acid with an alkyl halide, such as 1-chloropropane, in a solvent like N,N-dimethylformamide (DMF) with a deacidifying agent. rsc.org

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced or synergistic biological activities. This is a prominent strategy in the derivatization of PABA.

A significant number of PABA derivatives are Schiff bases, which are typically formed through the condensation reaction of PABA's primary amine with the carbonyl group of various aldehydes or ketones. mdpi.comasianpubs.orgrjptonline.org For instance, Schiff bases have been synthesized by reacting PABA with a range of aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, often in a simple one-step reaction. mdpi.comresearchgate.net

Another hybridization strategy involves the formation of hydrazones. 4-aminobenzohydrazide (B1664622), synthesized from 4-aminobenzoate (B8803810) and hydrazine, serves as a key intermediate. nih.govmdpi.com This hydrazide can then be reacted with various aldehydes or ketones to form hydrazone derivatives. rsc.orgresearchgate.net These methods allow for the creation of diverse molecular structures by combining the PABA scaffold with other bioactive moieties. mdpi.comrsc.orgresearchgate.net

Starting from the basic PABA structure, a wide array of analogs can be designed through semisynthetic modifications. These modifications often target the amino or carboxyl groups to introduce new functionalities. nih.gov

For example, triazole-containing derivatives have been synthesized from PABA. One method involves converting PABA to 4-amino benzohydrazide, which then undergoes reflux with carbon disulfide in the presence of alcoholic potassium hydroxide to create oxadiazole-2-thiol derivatives, which are precursors to triazoles. nih.gov Other modifications include the synthesis of hydrazide derivatives where the hydrazide moiety of an initial PABA derivative is further modified to create second and third-generation molecules with potentially improved biological activity. conicet.gov.arresearchgate.net The synthesis of platensimycin (B21506) (PTM) analogues, for example, involved the coupling of platensic acid (PTMA) with various aminobenzoates to create a library of new compounds. nih.gov These strategies highlight the extensive possibilities for creating novel aminobenzoate-based compounds with tailored properties.

Structure-Activity Relationship (SAR) Analysis of Aminobenzoate Derivatives

The structural modifications of 4-aminobenzoic acid have a profound impact on the biological activity of the resulting derivatives. Structure-activity relationship (SAR) studies help to understand how specific chemical features influence their efficacy as antimicrobial, cytotoxic, anti-inflammatory, and anti-Alzheimer's agents.

Antimicrobial Activity

Derivatives of PABA have shown a broad spectrum of antimicrobial activities. Schiff bases derived from PABA are particularly notable for their antibacterial and antifungal properties. mdpi.comresearchgate.net The antimicrobial potency is often influenced by the nature of the substituent on the aldehyde ring. For example, simple chemical modification of PABA into Schiff bases has resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 15.62 µM. mdpi.comresearchgate.net These derivatives have also shown potent broad-spectrum antifungal properties with MIC values starting from 7.81 µM. mdpi.comresearchgate.net

SAR studies on a series of PABA-derived Schiff bases revealed that electron-withdrawing groups, such as bromo substituents, tend to increase antimicrobial activity against certain strains like B. subtilis, C. albicans, and A. niger. chitkara.edu.in Generally, Schiff's bases of PABA were found to be more potent than their ester counterparts. chitkara.edu.in

Table 1: Antimicrobial Activity of Selected 4-Aminobenzoic Acid Derivatives

Compound Organism MIC (µM) Reference
Schiff Base of PABA Staphylococcus aureus (MRSA) from 15.62 mdpi.comresearchgate.net
Schiff Base of PABA Fungi from 7.81 mdpi.comresearchgate.net
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Bacillus subtilis 2.11 (pMIC) chitkara.edu.in
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Aspergillus niger 1.81 (pMIC) chitkara.edu.in

Cytotoxic Activity

Many aminobenzoate derivatives have been evaluated for their potential as anticancer agents. The cytotoxic activity is highly dependent on the specific structural modifications. For instance, some Schiff bases of PABA exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM or better. mdpi.comresearchgate.net

A series of O- and N-alkyl derivatives of PABA were screened against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.gov One compound from this series demonstrated significant inhibitory properties against the NCI-H460 cell line with an IC50 value of 15.59 µM. nih.gov Other studies on benzamide (B126) derivatives of PABA reported potent anticancer activity with IC50 values as low as 4.53 µM. mdpi.com

Table 2: Cytotoxic Activity of Selected 4-Aminobenzoic Acid Derivatives

Compound Derivative Cell Line IC50 (µM) Reference
Schiff Base of PABA HepG2 ≥ 15.0 mdpi.comresearchgate.net
Alkyl Derivative (Compound 20) NCI-H460 15.59 nih.gov
Benzamide Derivative Cancer Cell Line 4.53 mdpi.com
Benzamide Derivative Cancer Cell Line 5.85 mdpi.com
Targeted Compounds MCF7 28.3 ± 5.1 mdpi.com

Anti-inflammatory Activity

PABA derivatives have been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of key inflammatory mediators. For example, a hydrazide derivative of PABA, DAB-1, which contains maleimide (B117702) and hydrazide moieties, has been shown to possess anti-inflammatory properties. conicet.gov.ar Further modification of this compound led to a second-generation molecule, DAB-2-28, which exhibited less cytotoxicity and greater efficiency in inhibiting nitric oxide (NO) production and key pro-inflammatory signaling pathways like IL6/STAT3 and TNFα/NFκB. conicet.gov.arresearchgate.net The anti-inflammatory effect of some benzoic acid derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-Alzheimer's Activity

The development of PABA derivatives as potential treatments for Alzheimer's disease has focused on their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased in the brain, which is a key therapeutic strategy for Alzheimer's. ufms.br

Quantitative structure-activity relationship (QSAR) studies have been employed to design more potent PABA-based cholinesterase inhibitors. nih.govufms.br These studies revealed that hydrophobic and electrostatic fields are crucial for the bioactivity of these compounds. ufms.br For example, an in vitro study of 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid showed an IC50 value of 7.49 ± 0.16 µM for AChE inhibition. nih.gov Another study found that benzylaminobenzoic acid had maximum inhibitory activity against BChE with an IC50 of 2.67 ± 0.05 µM. nih.gov Carboxamide-based derivatives have also shown promise as non-competitive inhibitors of both AChE and BChE. researchgate.net

Antiviral Activity

Certain derivatives of aminobenzoic acid have demonstrated antiviral properties. Research has shown activity against the influenza A virus. One study identified a benzoic acid derivative, NC-5, which possessed antiviral activity against H1N1 and H3N2 strains, including an oseltamivir-resistant strain. nih.gov NC-5 was found to inhibit the virus's neuraminidase, which is crucial for virus release from infected cells. nih.gov The 50% effective concentrations (EC50) for H1N1 were around 33 µM. nih.gov Other studies have also pointed to the antiviral actions of PABA derivatives, suggesting this is a promising area for further research. mdpi.com

Aminobenzoate Derivatives in Drug Design and Development

The structural framework of aminobenzoic acid, particularly para-aminobenzoic acid (PABA), serves as a versatile scaffold in medicinal chemistry. mdpi.comnih.gov Its capacity for chemical modification at both the amino and carboxyl groups allows for the synthesis of a diverse range of derivatives with varied pharmacological activities. mdpi.comnih.gov this compound, the potassium salt of PABA, is primarily recognized for its use in treating fibrotic disorders such as scleroderma and Peyronie's disease. ontosight.aipatsnap.com The therapeutic potential of aminobenzoate derivatives, however, extends far beyond this, encompassing antimicrobial, cytotoxic, anti-inflammatory, and local anesthetic applications. mdpi.comnih.gov The design and development of these derivatives are heavily reliant on synthesis, derivatization, and detailed structure-activity relationship (SAR) studies to optimize their biological profiles.

The core principle behind the use of aminobenzoate derivatives in drug design is the ability to systematically alter the molecule's structure to enhance its efficacy and selectivity for a specific biological target. Derivatization strategies often involve modifications at the carboxyl and amino functional groups. mdpi.com Common synthetic transformations include esterification or amidation of the carboxylic acid, and acylation, alkylation, or formation of Schiff bases from the amino group. mdpi.comnih.govchitkara.edu.in These chemical changes can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its absorption, distribution, metabolism, excretion (ADME) profile and its interaction with biological targets. brieflands.com

Structure-activity relationship studies are crucial for rationally guiding the drug design process. For instance, research into PABA-derived Schiff bases has demonstrated that the introduction of different aldehydes can modulate their antimicrobial and cytotoxic activities. mdpi.com The synthesis of these compounds typically involves a one-step condensation reaction between 4-aminobenzoic acid and a selected aldehyde. mdpi.com SAR analyses of these derivatives have revealed that the nature and substitution pattern of the aldehyde moiety are critical for biological activity. For example, the presence of a substituted salicylidene group was found to be essential for antibacterial activity, with specific halogen substitutions enhancing potency against certain bacterial strains. mdpi.com

In the context of antimicrobial drug development, aminobenzoate derivatives have been explored as inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the folate biosynthesis pathway of many pathogens. mdpi.com By acting as structural analogs of PABA, these derivatives can competitively inhibit the enzyme, leading to a disruption of vital metabolic processes in microorganisms. mdpi.com The antitubercular drug 4-aminosalicylic acid is a classic example of a PABA derivative that functions through this mechanism. mdpi.com

Furthermore, the hybridization of the PABA scaffold with other bioactive pharmacophores has emerged as a promising strategy for developing novel therapeutic agents. mdpi.com For example, linking PABA to other molecules via amide, secondary amine, or ureido moieties has yielded compounds with improved radical scavenging properties and enhanced toxicity towards cancer cells. mdpi.com The development of PABA-ambazone salt demonstrated improved antibacterial effects compared to the parent drugs. mdpi.com

The exploration of aminobenzoate derivatives also extends to the development of agents for neurodegenerative diseases. Novel p-aminobenzoic acid derivatives have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov In these studies, SAR and in silico molecular modeling are employed to optimize the interaction of the derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The synthesis of these diverse derivatives often employs straightforward chemical reactions. For example, the preparation of PABA-derived Schiff bases can be achieved by refluxing 4-aminobenzoic acid with an appropriate aldehyde in methanol. mdpi.com Ester derivatives can be synthesized through Fischer esterification, reacting PABA with an alcohol under acidic catalysis. brieflands.com More complex derivatives, such as hydrazones and oxadiazoles, can be prepared from PABA through multi-step synthetic sequences involving the formation of a hydrazide intermediate. brieflands.commdpi.com

The following table summarizes various classes of aminobenzoate derivatives and the key findings from their structure-activity relationship studies.

Derivative ClassSynthetic ApproachKey SAR FindingsTherapeutic Target/Application
Schiff Bases Condensation of 4-aminobenzoic acid with various aldehydes. mdpi.comThe substituted salicylidene moiety is crucial for activity. Electron-withdrawing groups can enhance antimicrobial effects. mdpi.comchitkara.edu.inAntimicrobial, Cytotoxic mdpi.com
Esters Fischer esterification of 4-aminobenzoic acid with alcohols. brieflands.comAlkyl chain length and branching affect lipophilicity and cytotoxic activity. tandfonline.comAnticancer tandfonline.com
Amides Coupling of 4-aminobenzoic acid with amines. acs.orgThe nature of the amine component significantly influences biological activity. acs.orgVarious, including anticancer and anti-inflammatory nih.gov
Hydrazones Reaction of 4-aminobenzohydrazide with aldehydes or ketones. mdpi.comThe substituent on the aldehyde/ketone moiety plays a critical role in determining antibacterial potency. mdpi.comAntimicrobial mdpi.com
Folate Antagonists Introduction of modifications to mimic PABA structure. mdpi.comThe 4-aminoaryl group is essential for inhibiting dihydropteroate synthase. mdpi.comAntibacterial, Antiprotozoal mdpi.com

Analytical Methodologies for Potassium Aminobenzoate and Its Metabolites

Spectrophotometric Quantification Techniques

Spectrophotometry, particularly UV-Vis spectrophotometry, represents a fundamental and widely accessible technique for the quantification of potassium aminobenzoate. This method is predicated on the principle that the compound absorbs ultraviolet or visible light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For this compound, the aromatic ring and the amino group constitute the chromophore responsible for its UV absorption. acs.org The ultraviolet absorption spectrum of p-aminobenzoic acid, the active moiety of this compound, exhibits characteristic peaks that can be utilized for its quantification. acs.org A simple and sensitive spectrophotometric method for the determination of 4-aminobenzoic acid (PABA) involves its reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a colored complex, which can be quantified at 474 nm. researchgate.net This method has demonstrated linearity over a concentration range of 5-90 μg/mL. researchgate.net Another approach involves diazotization of PABA followed by coupling with a chromogenic agent. researchgate.net

While spectrophotometric methods are often straightforward and cost-effective, they can sometimes lack the specificity required to distinguish between the parent compound and its metabolites or impurities, especially in complex biological samples. researchgate.net In such cases, more advanced separation techniques are necessary.

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis due to its high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC methods for aminobenzoic acid isomers often utilize reversed-phase columns, such as C18, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comhelixchrom.comsielc.com The separation of the three isomers of aminobenzoic acid (2-, 3-, and 4-aminobenzoic acid) can be challenging due to their similar physicochemical properties. sielc.com However, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in achieving baseline separation of these isomers. sielc.comhelixchrom.com For instance, a Primesep 100 column, which has both reversed-phase and cation-exchange properties, can successfully separate the isomers within 10 minutes. sielc.com The detection is commonly performed using a UV detector, with the wavelength set at an absorption maximum of the analyte, such as 235 nm or 290 nm. helixchrom.comd-nb.info

A typical HPLC method for the analysis of 4-aminobenzoic acid might employ a mobile phase of 20% acetonitrile with 0.1% phosphoric acid and UV detection at 235 nm. helixchrom.com The retention time is influenced by factors such as the concentration of the organic solvent, buffer concentration, and pH. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For even greater selectivity and sensitivity, especially in the analysis of metabolites in biological fluids, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the precise identification and quantification of compounds even at very low concentrations. nih.gov

In LC-MS/MS analysis of procaine (B135) and its metabolite p-aminobenzoic acid (PABA), a multiple reaction monitoring (MRM) mode is often used to enhance selectivity. nih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte. For example, the transition m/z 138 → 120 can be used for PABA. nih.gov The use of an internal standard, such as N-acetylprocainamide, is crucial for accurate quantification. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous quantification of PABA and its glycine (B1666218) conjugation metabolites directly from human urine samples. researchgate.net

The following table summarizes typical parameters for chromatographic analysis of aminobenzoic acid isomers:

ParameterHPLC Method 1 sielc.comHPLC Method 2 helixchrom.comLC-MS/MS Method nih.gov
Column Primesep 100 (Reversed-phase/Cation-exchange)Coresep 100 (Mixed-mode)XTerra MS C18
Mobile Phase Acetonitrile, Water, Acid20% Acetonitrile, 0.1% Phosphoric AcidGradient of aqueous and organic phases with formic acid
Detection UVUV at 235 nmESI-MS/MS (Positive Ion Mode)
Analytes 2-, 3-, and 4-Aminobenzoic acid2-, 3-, and 4-Aminobenzoic acidProcaine and p-Aminobenzoic acid

Application in Pharmaceutical Quality Control and Reference Standard Development

The analytical methodologies described above are integral to the quality control of this compound in pharmaceutical manufacturing. sps.nhs.uk They are used to:

Confirm the identity of the active pharmaceutical ingredient (API).

Determine the purity of the API by detecting and quantifying any impurities or related substances.

Assay the potency of the final dosage form.

Reference Standards:

The development and use of certified reference standards are fundamental to ensuring the accuracy and reliability of these analytical methods. sigmaaldrich.comsigmaaldrich.comavantorsciences.com A this compound reference standard is a highly purified and well-characterized material that serves as a benchmark for comparison. sigmaaldrich.comavantorsciences.com These standards are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com

Pharmaceutical secondary standards, which are traceable to primary compendial standards (e.g., USP), provide a convenient and cost-effective option for routine quality control testing. sigmaaldrich.comsigmaaldrich.comdv-expert.org These standards are suitable for various applications, including pharmaceutical release testing and method development. sigmaaldrich.comsigmaaldrich.com The United States Pharmacopeia (USP) provides a reference standard for aminobenzoate potassium intended for use in official quality tests and assays. sigmaaldrich.comusp.org

The availability of well-characterized reference standards for this compound and its potential impurities, such as aniline (B41778) and p-toluidine, is crucial for validating analytical methods and ensuring the quality and consistency of the final pharmaceutical product. scribd.com

Future Research Directions and Translational Perspectives for Potassium Aminobenzoate

Elucidation of Complete Molecular and Cellular Pathways

The current understanding of potassium aminobenzoate's mechanism of action primarily revolves around its antifibrotic activity. patsnap.com It is believed to function by increasing oxygen uptake at the tissue level, which in turn enhances the activity of monoamine oxidase (MAO). medicines.org.ukcancer.gov This enzyme is crucial for the breakdown of serotonin (B10506), a neurotransmitter implicated in fibrogenesis. patsnap.com By modulating MAO activity, this compound is thought to reduce serotonin levels, thereby mitigating the fibrotic process. patsnap.comnih.gov

However, the exact molecular pathways are not yet fully elucidated, and further research is necessary to unravel the complete picture. patsnap.com Future investigations should focus on:

Transforming Growth Factor-beta (TGF-β) Signaling: The TGF-β pathway is a central regulator of fibrosis. frontiersin.orgnih.gov Studies suggest that serotonin can stimulate the release of TGF-β1, promoting the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for extracellular matrix deposition. Research should explore the direct and indirect effects of this compound on the various components of the TGF-β signaling cascade, including its receptors (TβRI and TβRII) and downstream effectors like Smad proteins. plos.orgmdpi.com

Reactive Oxygen Species (ROS) and Oxidative Stress: Increased tissue oxygenation is a proposed mechanism of this compound. medicines.org.ukcancer.gov Investigating its impact on the generation of reactive oxygen species and the cellular antioxidant response is crucial. Understanding how it modulates the redox balance in fibrotic tissues could provide significant insights.

Inflammatory Pathways: Inflammation is a key driver of fibrosis. patsnap.com While this compound is believed to have anti-inflammatory effects, the specific pathways it modulates are not well-defined. patsnap.compatsnap.com Future studies should examine its influence on pro-inflammatory and anti-inflammatory cytokines, immune cell infiltration, and signaling pathways such as NF-κB. genome.jp

Extracellular Matrix (ECM) Dynamics: A deeper understanding of how this compound affects the synthesis and degradation of ECM components is needed. This includes investigating its influence on the expression and activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which play a critical role in ECM remodeling. frontiersin.org

Novel Therapeutic Indications and Rigorous Clinical Trial Design

The established use of this compound in Peyronie's disease and scleroderma provides a foundation for exploring its efficacy in other fibrotic conditions. ontosight.aimedicines.org.uk Future research should consider:

Dupuytren's Contracture: This is a fibrotic condition affecting the hand, leading to finger contractures. Given the antifibrotic nature of this compound, its potential in treating this disease warrants investigation. ontosight.ai

Other Fibrotic Disorders: The potential application of this compound could be extended to other diseases characterized by fibrosis, such as liver fibrosis, pulmonary fibrosis, and kidney fibrosis. Preclinical studies in relevant animal models would be a critical first step. scispace.com

To validate these new indications, rigorous clinical trial design is paramount. Future trials should:

Be large-scale, randomized, double-blind, and placebo-controlled to provide high-quality evidence.

Employ standardized and validated outcome measures to assess efficacy accurately.

Incorporate long-term follow-up to evaluate the durability of treatment effects and monitor for any potential late-onset adverse events.

Consider combination therapies, where this compound is used alongside other agents with complementary mechanisms of action. nih.gov

Development of Advanced Aminobenzoate Derivatives with Enhanced Pharmacological Profiles

While this compound has shown therapeutic utility, there is potential to improve its pharmacological properties through the development of advanced derivatives. Future research in this area should aim to:

Enhance Bioavailability and Target Specificity: Modifying the chemical structure of the aminobenzoate molecule could lead to derivatives with improved absorption, distribution, metabolism, and excretion (ADME) profiles. This could result in more consistent therapeutic effects at lower doses.

Increase Potency and Reduce Off-Target Effects: Structure-activity relationship (SAR) studies can help identify modifications that enhance the antifibrotic activity of the compound while minimizing interactions with other biological targets, potentially leading to a better safety profile.

Develop Novel Formulations: The development of topical or localized delivery systems for aminobenzoate derivatives could be particularly beneficial for treating localized fibrotic conditions like Peyronie's disease or Dupuytren's contracture, concentrating the therapeutic effect at the site of pathology and reducing systemic exposure.

Personalized Medicine Approaches and Biomarker Identification for Therapeutic Response and Toxicity Prediction

A "one-size-fits-all" approach may not be optimal for this compound therapy. The future of its clinical use lies in personalized medicine, guided by the identification of predictive biomarkers. Research efforts should be directed towards:

Identifying Genetic Markers: Polymorphisms in genes related to the drug's mechanism of action, such as those encoding for monoamine oxidase or components of the TGF-β pathway, could influence an individual's response to treatment. For instance, genetic variations in human leukocyte antigen (HLA) receptors have been linked to susceptibility to drug-induced liver injury with this compound. nih.gov

Discovering Soluble Biomarkers: Measuring the levels of specific proteins or metabolites in the blood or urine that correlate with disease activity and treatment response could allow for real-time monitoring of therapeutic efficacy. This could include markers of fibrosis, inflammation, or oxidative stress.

Utilizing Imaging Biomarkers: Advanced imaging techniques could be used to non-invasively assess changes in fibrotic tissue in response to treatment, providing an objective measure of therapeutic benefit.

By integrating these future research directions, the scientific and medical communities can work towards unlocking the full therapeutic potential of this compound and its future derivatives, ultimately leading to improved and more personalized treatments for a range of fibrotic diseases.

Q & A

Q. What are the standard methods for synthesizing and characterizing potassium aminobenzoate in laboratory settings?

this compound is synthesized via neutralization of aminobenzoic acid with potassium hydroxide. Characterization involves:

  • Titrimetric analysis to confirm stoichiometry (e.g., acid-base titration with phenolphthalein indicator).
  • Spectroscopic techniques (FTIR, NMR) to validate molecular structure and purity.
  • Solubility testing per USP monographs, which specify solubility in water (≥1 g/10 mL) and ethanol (<1 g/100 mL) .

Q. How does this compound exert its anti-inflammatory and antifibrotic effects at the molecular level?

The compound increases tissue oxygen uptake, potentially enhancing monoamine oxidase (MAO) activity, which requires oxygen as a substrate. Elevated MAO activity may reduce fibrosis by metabolizing excess serotonin, a mediator implicated in fibrotic pathways . Researchers should validate this mechanism using in vitro MAO inhibition assays and measure serotonin levels in fibrotic tissue models (e.g., liver or lung fibrosis models).

Q. What validated protocols exist for assessing the stability of this compound in aqueous solutions?

Stability studies should follow ICH guidelines:

  • Forced degradation studies under acidic, alkaline, oxidative, and thermal stress.
  • HPLC analysis (C18 column, UV detection at 254 nm) to quantify degradation products.
  • pH-dependent stability profiling (e.g., pH 4–8 buffers) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different studies?

Discrepancies may arise from variations in:

  • Administration routes (oral vs. intravenous), affecting bioavailability.
  • Analytical methods (e.g., HPLC vs. LC-MS/MS sensitivity differences).
  • Study populations (species-specific metabolism in animal models). A meta-analysis of existing data, stratified by methodology and model system, is recommended to identify confounders .

Q. What experimental designs are optimal for evaluating this compound’s antifibrotic efficacy in preclinical models?

  • Controlled variables : Dosage (e.g., 50–200 mg/kg/day), fibrosis induction method (e.g., CCl4 for liver fibrosis), and outcome measures (hydroxyproline content, histopathology).
  • Blinded studies to reduce bias, with sham and placebo cohorts.
  • Longitudinal sampling to track fibrosis progression/reversal. Cross-validate results using in vitro assays (e.g., TGF-β1-induced fibroblast activation) .

Q. How does batch-to-batch variability in this compound synthesis impact experimental reproducibility?

Variability in salt content, residual solvents, or crystallinity can alter solubility and bioactivity. Mitigation strategies include:

  • Strict QC protocols : USP monograph compliance for identity, assay, and impurities .
  • Pre-formulation analysis : DSC (differential scanning calorimetry) to assess crystallinity.
  • Peer-reviewed batch documentation to ensure traceability .

Methodological Challenges

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Non-linear regression models (e.g., log-logistic curves) to estimate EC50 values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-dose comparisons.
  • Power analysis to determine sample sizes ensuring statistical validity .

Q. How can researchers validate the specificity of this compound’s MAO-enhancing activity in complex biological systems?

  • Knockout models : Compare MAO-A/B knockout vs. wild-type animals.
  • Selective inhibitors (e.g., clorgyline for MAO-A) to isolate enzyme contributions.
  • Metabolomic profiling to track serotonin and downstream metabolites (5-HIAA) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound solubility data in publications?

  • Standardized units : Report solubility in g/100 mL ± SD across triplicate trials.
  • Temperature control : Specify experimental conditions (e.g., 25°C ± 0.5°C).
  • USP cross-referencing : Align methods with USP 42-NF 37 solubility criteria .

Q. How can researchers ensure reproducibility when using this compound in cell-based assays?

  • Pre-solubilization : Dissolve in sterile PBS (pH 7.4) filtered through 0.22 µm membranes.
  • Vehicle controls : Include equivalent concentrations of solvents (e.g., DMSO) to isolate compound effects.
  • Inter-laboratory validation : Share protocols via platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.